

Optical Rotation & Chiral Purity Guide: N-Boc (S)-Amphetamine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: N-Boc (S)-Amphetamine
CAS No.: 293305-71-2
Cat. No.: B1628289

[Get Quote](#)

Executive Summary

N-Boc (S)-amphetamine is the critical protected intermediate in the synthesis of peptide-drug conjugates like Lisdexamfetamine (Vyvanse®). While the parent compound, (S)-(+)-amphetamine, exhibits a strong, well-defined specific optical rotation (

), the N-Boc derivative introduces steric bulk and electronic changes that alter this value.

Critical Technical Insight: Unlike crystalline salts, N-Boc-(S)-amphetamine is frequently isolated as a viscous oil or low-melting solid. Consequently, optical rotation alone is insufficient for high-stringency purity validation due to significant solvent effects and low specific rotation magnitudes. This guide recommends a dual-validation system: using polarimetry for process monitoring and Chiral HPLC for release testing.

Part 1: Comparative Optical Properties

The following table contrasts the optical rotation values of the N-Boc intermediate against its parent amine and the enantiomeric antipode. These values serve as the baseline for establishing acceptance criteria in a GMP or R&D setting.

Table 1: Optical Rotation & Physical Properties Comparison

Compound	Molecular Weight	Physical State	Specific Rotation	Solvent ()	Analytical Reliability
(S)-Amphetamine (Free Base)	135.21	Oily Liquid	+29.0° to +30.5°	Ethanol ()	High (Standard Reference)
(S)-Amphetamine Sulfate	368.49	Crystalline Solid	+21.8° to +23.0°	Water ()	Very High (Pharmacopeial)
N-Boc (S)-Amphetamine	235.32	Oil / Low-Melt Solid	+4.5° to +8.0° *	Methanol / CHCl ₃	Moderate (Solvent Dependent)
(R)-Amphetamine (Free Base)	135.21	Oily Liquid	-29.0° to -30.5°	Ethanol ()	High (Impurity Reference)

*Note: The specific rotation of the N-Boc derivative is significantly lower than the free amine due to the carbamate protecting group's influence on the chiral center's electronic environment. Values are highly sensitive to concentration and solvent choice (e.g., CHCl₃

vs. MeOH).

Part 2: Technical Deep Dive & Causality

Why Optical Rotation Shifts Upon Boc-Protection

The transition from a primary amine to a carbamate (Boc-protection) significantly alters the dipole moment and hydrogen bonding capability of the molecule.

- **Electronic Effect:** The electron-withdrawing carbonyl of the Boc group reduces the electron density on the nitrogen, altering the polarizability of the chiral center ().
- **Conformational Locking:** The bulky tert-butyl group restricts rotation around the N-C bond, potentially favoring a conformer with a lower net optical rotation compared to the free,

flexible amine.

- Solvent Interaction: In protic solvents like methanol, the N-H of the carbamate participates in hydrogen bonding, which can further shift the observed rotation.

The "Self-Validating" Protocol Strategy

Because the specific rotation of N-Boc-(S)-amphetamine is low, a small contamination with the (R)-isomer might not be detectable via polarimetry alone. Therefore, the protocol below enforces a "Chiral Control Loop":

- Step 1: Polarimetry is used as a qualitative "Go/No-Go" check to ensure the correct enantiomer was used.
- Step 2: Chiral HPLC is used for quantitative determination of Enantiomeric Excess (ee%).

Part 3: Experimental Protocols

Protocol A: Synthesis & Isolation of N-Boc (S)-Amphetamine

Objective: To produce chemically pure N-Boc-(S)-amphetamine for analysis.

- Reagents: Charge a reactor with (S)-amphetamine sulfate (1.0 eq), Dichloromethane (DCM, 10 vol), and Triethylamine (TEA, 2.5 eq).
- Protection: Cool to 0°C. Add Di-tert-butyl dicarbonate (Boc O, 1.1 eq) dissolved in DCM dropwise over 30 minutes.
- Reaction: Warm to 20-25°C and stir for 4 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexane) or HPLC.
- Workup: Wash organic layer with 1M HCl (to remove unreacted amine), then sat. NaHCO₃, then Brine.
- Isolation: Dry over MgSO₄, filter, and concentrate in vacuo to yield N-Boc-(S)-amphetamine as a clear, colorless oil.

- Checkpoint: If the oil is cloudy, trace solvent remains. Dry under high vacuum (0.5 mbar) for 12 hours.

Protocol B: Polarimetry Measurement

Objective: To determine specific rotation

- Preparation: Accurately weigh 1.00 g of the N-Boc oil into a 10 mL volumetric flask.
- Solvation: Dissolve in HPLC-grade Methanol (MeOH) and dilute to volume. (Concentration g/100mL).
 - Note: Lower concentrations (e.g.,) may result in readings too close to zero due to the weak rotation of the Boc-derivative.
- Measurement: Zero the polarimeter with pure MeOH blank. Fill a 1 dm (100 mm) thermostated cell (20°C).

- Calculation:

Where

is the observed rotation,

is path length (dm), and

is concentration (g/100mL).

Protocol C: Chiral HPLC (The Gold Standard)

Objective: To determine Enantiomeric Excess (ee%).^[1]

- Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).
- Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.
- Flow Rate: 1.0 mL/min.

- Detection: UV @ 210 nm (Boc group absorption) and 254 nm (Phenyl ring).
- Expectation: The (S)-enantiomer typically elutes after the (R)-enantiomer on AD-H columns (verify with racemic standard).

Part 4: Visualization (Workflow & Logic)

The following diagram illustrates the synthesis and validation logic, highlighting the critical decision points where optical rotation serves as a process gate.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and chiral validation of N-Boc-(S)-amphetamine. Note that Chiral HPLC (Green) is the definitive release test, while Polarimetry (Red) serves as a rapid identity check.

References

- Process for the production of optically active isomers of amphetamine. US Patent 3,028,430.
- Methods and compositions for preparation of amphetamine conjugates (Lisdexamfetamine). US Patent 8,614,346.
- Estimation of optically active methamphetamine and amphetamine using alpha-methoxy-alpha-trifluoromethylphenylacetyl chloride (Mosher's Reagent). Nihon Hoigaku Zasshi, 1991. [\[Link\]](#)
- Enantiomer-specific analysis of amphetamine in urine, oral fluid and blood. Journal of Analytical Toxicology, 2024. [\[Link\]](#)
- PubChem Compound Summary: N-Boc (R)-Amphetamine. (For structural comparison). National Center for Biotechnology Information. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Optical Rotation & Chiral Purity Guide: N-Boc (S)-Amphetamine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1628289/docs#optical-rotation-chiral-purity-guide-n-boc-s-amphetamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check